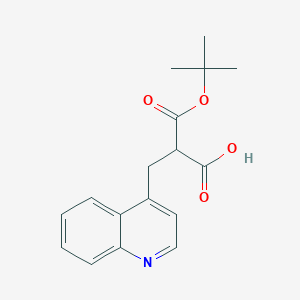
3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid, also known as TBQP, is an organic compound belonging to the class of quinoline-4-carboxylic acids. It is a white, crystalline solid with a melting point of 134-135°C and a molecular weight of 262.30 g/mol. TBQP is an important building block for the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Metal-Free C3-Alkoxycarbonylation of Quinoxalin-2(1H)-ones
A study presented a metal- and base-free protocol for preparing various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates or acyl hydrazines. This method, utilizing K2S2O8 as an oxidant, allows for the efficient synthesis of key structural motifs prevalent in bioactive natural products and synthetic drugs. It highlights a pathway for functionalizing quinoxalin-2(1H)-ones via a free-radical mechanism, potentially expanding the toolkit for synthesizing derivatives of 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid and related compounds (Long-Yong Xie et al., 2019).
Analytical Methods for Quality Control of Promising APIs
Another research focused on the analytical methods suitable for the quality control of active pharmaceutical ingredients (APIs) related to 3-Quinolin-4-one propanoic acids, demonstrating a close molecular similarity with fluoroquinolone antibiotics. It explored the use of 13C NMR-spectroscopy and LC-MS/MS for identifying specific related substances and proposed recommendations for UV- and IR-spectroscopy in developing quality control methods for these compounds, potentially impacting the synthesis and analysis of 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid derivatives (V. O. Zubkov et al., 2016).
Optical Gating of Photosensitive Synthetic Ion Channels
Research into 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid for the optical gating of synthetic ion channels offers insights into applications of similar compounds for controlled release, sensing, and information processing. This study utilized photolabile protecting groups to modulate the transport of ionic species in nanofluidic devices, hinting at the potential use of 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid in advanced materials and nanotechnology (Mubarak Ali et al., 2012).
Enantioselective Synthesis of Neuroexcitants
A synthesis approach for both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), related to neuroexcitant compounds, demonstrates the chemical versatility and potential applications of 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid in pharmaceutical research. This work underscores the importance of enantioselective synthesis in creating compounds with potential neuroexcitatory activity, which may be relevant for developing new therapeutics (H. Pajouhesh et al., 2000).
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)13(15(19)20)10-11-8-9-18-14-7-5-4-6-12(11)14/h4-9,13H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZRRVUTORVLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=NC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2968796.png)

![2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid](/img/structure/B2968798.png)
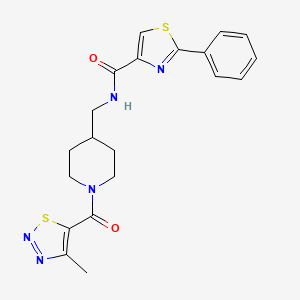
![N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2968807.png)
![5-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2968809.png)
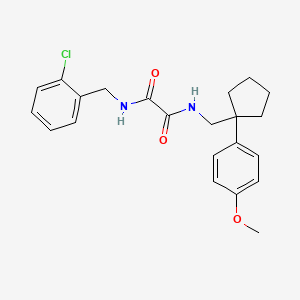
![methyl 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2968811.png)
![2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2968812.png)
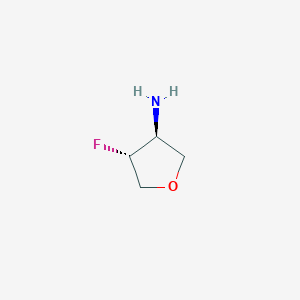
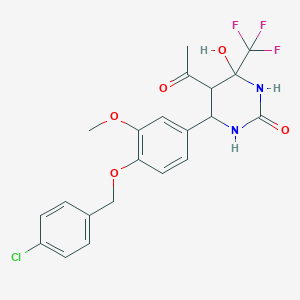
![N-(3-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2968816.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2968817.png)
![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2968818.png)